molecular formula C3H5NO2 B13878741 N-(2-oxoethyl)formamide

N-(2-oxoethyl)formamide

Cat. No.: B13878741
M. Wt: 87.08 g/mol
InChI Key: HQJXAPWUFPJMDL-UHFFFAOYSA-N
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Description

N-(2-Oxoethyl)formamide is an organic compound characterized by a formamide group (-NHCHO) attached to a 2-oxoethyl moiety (CH₂-C=O). For instance, compounds like N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide () and N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs () share the 2-oxoethyl backbone, which is critical for their reactivity and biological activity. The 2-oxoethyl group introduces a ketone functionality, enhancing electrophilicity and enabling nucleophilic additions or condensations, as seen in synthetic pathways across multiple studies .

Properties

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

N-(2-oxoethyl)formamide

InChI

InChI=1S/C3H5NO2/c5-2-1-4-3-6/h2-3H,1H2,(H,4,6)

InChI Key

HQJXAPWUFPJMDL-UHFFFAOYSA-N

Canonical SMILES

C(C=O)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-oxoethyl)formamide can be synthesized through several methods. One common approach involves the reaction of formamide with ethyl formate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst promoting the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

N-(2-oxoethyl)formamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N-(2-oxoethyl)formamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(Substituted Phenyl)formamides

Compounds like N-(4-Methylphenyl)formamide () and N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide () retain the formamide core but vary in substituents. The crystal structures of these analogs show planar amide bonds (C=O: ~1.22 Å, C–N: ~1.36 Å), consistent with minimal resonance delocalization .

N-(2-Oxoethyl)carboxamides

and describe compounds with a 2-oxoethyl group linked to carboxamide (e.g., benzamide or piperazine-carboxamide). These structures exhibit enhanced hydrogen-bonding capacity due to the combined presence of amide and ketone groups, which may influence their solubility and biological interactions .

Key Observations :

  • N-(2-Oxoethyl) derivatives often employ coupling agents like EDC/HOBt or HATU for amide bond formation, yielding high purity products .
  • Substituted phenylformamides show moderate-to-high yields but require recrystallization for purification .

Physicochemical Properties

Compound Melting Point (°C) Solubility Hydrogen Bond Donors/Acceptors
N-(2-Oxoethyl)formamide analogs 142–171 Moderate in DMF, ethanol 2 donors, 3 acceptors
N-(3-Acetylphenyl)formamide 92–94 Soluble in dichloromethane, methanol 1 donor, 2 acceptors
N-(2,6-Dichlorophenyl)formamide Phase-dependent Low in water 1 donor, 2 acceptors

Key Observations :

  • The 2-oxoethyl group increases molecular polarity, enhancing solubility in polar aprotic solvents like DMF .
  • Halogenated phenylformamides exhibit lower solubility due to hydrophobic substituents .

Key Observations :

  • N-(2-Oxoethyl)benzamides show promise in diabetes research due to β-cell specificity .
  • Formamide derivatives like DMF are industrially significant but restricted under REACH regulations due to neurotoxicity .

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